Oxtriphylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Phosphodiesterase (PDE) Inhibition:

Oxtriphylline acts as a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), both crucial second messengers in cellular signaling pathways. By inhibiting PDEs, oxtriphylline increases the levels of cAMP and cGMP, potentially impacting various cellular processes like smooth muscle relaxation, inflammation, and cell proliferation [].

This property makes oxtriphylline a valuable tool for researchers studying diseases associated with abnormal cAMP or cGMP signaling, such as:

- Neurodegenerative diseases: Studies suggest that oxtriphylline may have neuroprotective effects by elevating cAMP levels, potentially offering benefits in Alzheimer's disease and Parkinson's disease research [, ].

- Cardiovascular diseases: Oxtriphylline's ability to relax smooth muscle cells in blood vessels might be explored in research on conditions like heart failure and hypertension [].

Anti-inflammatory Effects:

Oxtriphylline exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators such as cytokines and reducing the activity of immune cells. This makes it a potential candidate for research on inflammatory diseases like:

- Asthma: While not used clinically for asthma anymore, oxtriphylline's anti-inflammatory effects are being investigated in research to understand its role in managing airway inflammation [].

- Autoimmune diseases: Oxtriphylline's ability to modulate the immune system might be explored in research on autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease [].

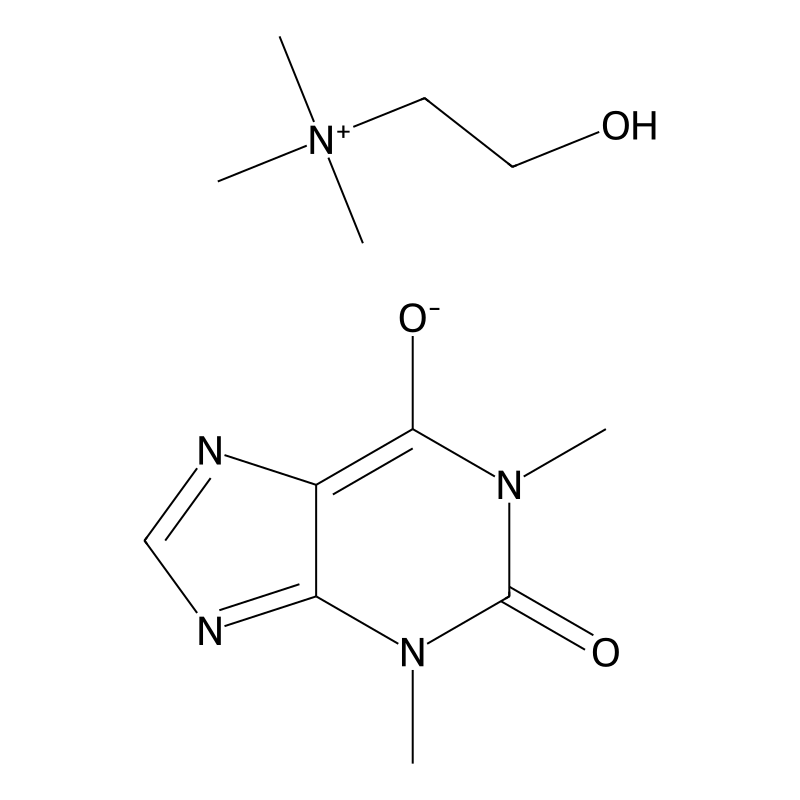

Oxtriphylline is a choline salt of theophylline, classified as a bronchodilator. It is primarily used to treat respiratory conditions such as asthma, chronic bronchitis, and emphysema by relaxing the smooth muscles of the bronchial airways and pulmonary blood vessels. Upon ingestion, oxtriphylline releases theophylline, which works by inhibiting phosphodiesterase enzymes and blocking adenosine receptors, leading to bronchodilation and reduced airway responsiveness to various stimuli .

Chemical Structure

Theophylline, released from oxtriphylline, acts as a bronchodilator through multiple mechanisms [, ]. It inhibits phosphodiesterase (PDE) enzymes, which break down cyclic adenosine monophosphate (cAMP) in smooth muscle cells. Increased cAMP levels lead to relaxation of the bronchial smooth muscles, resulting in airway dilation and improved breathing [].

Theophylline also antagonizes adenosine receptors, particularly the A2B receptor, which can cause bronchoconstriction when stimulated by adenosine. Blocking these receptors further contributes to bronchodilation [].

The biological activity of oxtriphylline is largely attributed to its active metabolite, theophylline. Its effects include:

- Bronchodilation: Relaxation of bronchial smooth muscle.

- Vasodilation: Widening of blood vessels except in cerebral circulation.

- Stimulation of Cardiac Muscle: Enhancing heart contractions.

- Diuretic Effect: Increasing urine production .

Oxtriphylline can be synthesized through the reaction of choline with theophylline. The process involves:

- Formation of Choline Salt: Choline is reacted with theophylline under controlled conditions to form oxtriphylline.

- Purification: The resulting compound is purified through crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications .

Oxtriphylline shares structural and functional similarities with several other xanthines and bronchodilators. Here are some notable comparisons:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Theophylline | Similar base structure | Asthma treatment | Directly acts as a bronchodilator without needing conversion. |

| Aminophylline | Contains theophylline | Asthma and COPD treatment | More soluble but can cause more gastrointestinal irritation. |

| Dyphylline | Similar xanthine structure | Bronchodilation | Less potent than theophylline; fewer side effects on gastric mucosa. |

| Caffeine | Methylxanthine | Stimulant effect | Primarily a central nervous system stimulant; weaker bronchodilator. |

Uniqueness of Oxtriphylline

Oxtriphylline's unique feature lies in its improved solubility and stability compared to aminophylline, making it more effective with fewer gastrointestinal side effects . Its specific formulation as a choline salt enhances absorption and reduces irritation, making it suitable for patients with sensitive stomachs .

The synthesis of oxtriphylline, chemically known as choline theophyllinate, traces its origins to the broader development of theophylline chemistry that began in the late 19th century. The foundational work commenced when Albert Kossel discovered theophylline as a component of the tea leaf in 1888 [1] [2]. This pivotal discovery established the chemical basis for subsequent synthetic developments that would eventually lead to the creation of oxtriphylline.

The evolution of theophylline synthesis progressed significantly when the compound was first extracted from tea and synthesized chemically in 1895 [3]. This achievement marked the transition from natural extraction to synthetic production, enabling more controlled and scalable manufacturing processes. The early applications of theophylline were primarily focused on its diuretic properties, with the first clinical use documented in 1902 [4] [3].

The therapeutic applications of theophylline expanded considerably when it was introduced as a clinical treatment for asthma in 1922 [3]. This development created increased demand for theophylline derivatives with improved pharmacokinetic properties and reduced side effects. The need for enhanced formulations drove research into salt forms of theophylline, ultimately leading to the development of oxtriphylline.

A significant milestone in oxtriphylline synthesis occurred in 1952 when Peter Claude Herold patented a method for preparing the choline salt of theophylline [5]. This patent described a novel approach involving the reaction of equimolecular proportions of choline chloride and potassium theophyllinate in methanol, followed by precipitation and purification steps. The method achieved a yield of approximately 90.5% of theory and produced a product completely free of inorganic salts [5].

The commercial development of oxtriphylline reached maturity in 1983 when it was marketed under the brand name Choledyl by Sabidal and Zyma in the United Kingdom [6]. This commercialization represented the culmination of decades of research and development in theophylline salt chemistry.

The historical development of oxtriphylline synthesis demonstrates a clear progression from basic chemical discovery to sophisticated pharmaceutical manufacturing. Each phase of development addressed specific challenges related to yield optimization, purity enhancement, and industrial scalability.

Modern Methods of Choline-Theophylline Salt Formation

Contemporary methods for oxtriphylline synthesis have evolved to incorporate advanced chemical engineering principles and process optimization strategies. The most widely employed modern method involves the direct reaction of choline bicarbonate with theophylline under controlled conditions [6].

The choline bicarbonate method represents the current standard for industrial oxtriphylline production. In this process, 18 parts by weight of theophylline are added to 37.8 parts by weight of aqueous choline bicarbonate with a 47% assay [6]. The mixture is stirred and heated at temperatures ranging from 80°C to 90°C until the evolution of carbon dioxide ceases and complete solution is achieved [6]. This temperature range ensures complete reaction while minimizing thermal degradation of the product.

The reaction mechanism involves the formation of the choline theophyllinate salt through acid-base neutralization. The bicarbonate anion acts as a leaving group, facilitating the formation of the ionic bond between the choline cation and the theophyllinate anion. The evolution of carbon dioxide serves as a visual indicator of reaction completion and helps drive the equilibrium toward product formation [6].

An alternative modern approach utilizes the reaction between choline chloride and potassium theophyllinate in methanol solution [5]. This method involves dissolving equimolecular proportions of both reactants in methanol, allowing the formation of oxtriphylline while potassium chloride precipitates as a byproduct. The selectivity of this reaction is enhanced by the differential solubilities of the products in methanol [5].

Modern synthesis methods also incorporate advanced mixing technologies to ensure uniform reaction conditions. High-speed stirring at approximately 200 rpm has been shown to improve mass transfer and reduce reaction times [7]. The use of controlled atmosphere conditions, such as nitrogen blanketing, prevents oxidative degradation of the theophylline moiety during synthesis [7].

Temperature control represents a critical parameter in modern oxtriphylline synthesis. Optimal reaction temperatures typically range from 75°C to 90°C, depending on the specific method employed [6] [7]. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to thermal degradation and reduced product quality [8].

The modern synthetic approaches emphasize the importance of stoichiometric control in achieving high yields and product purity. Maintaining a precise 1:1 molar ratio between choline and theophylline components ensures complete conversion and minimizes the formation of unreacted starting materials [5].

Optimization of Reaction Conditions for Industrial Production

Industrial optimization of oxtriphylline synthesis focuses on maximizing yield while maintaining pharmaceutical-grade quality standards. The optimization process involves systematic evaluation of multiple process parameters including temperature, pH, reaction time, mixing intensity, and solvent composition [8] [9].

Temperature optimization studies have established that reaction temperatures between 80°C and 90°C provide the optimal balance between reaction rate and product stability [6]. Within this range, the reaction proceeds at a commercially viable rate while minimizing thermal stress on both reactants and products. Temperature monitoring and control systems are essential for maintaining consistent product quality during large-scale production [9].

The pH optimization of the reaction medium significantly impacts both reaction kinetics and product stability. Analytical method development studies have identified optimal pH ranges of 5.3 to 5.7 for maintaining product integrity during processing [8]. pH control is particularly important when using choline bicarbonate, as the system undergoes pH changes during carbon dioxide evolution [6].

Reaction time optimization involves balancing completion of the salt formation reaction with practical manufacturing considerations. Industrial processes typically employ reaction times of 2 to 5 hours to ensure complete conversion while maintaining reasonable batch cycle times [6]. Extended reaction times beyond this range do not significantly improve yields but increase energy consumption and reduce overall process efficiency [6].

Mixing optimization plays a crucial role in industrial oxtriphylline production. Controlled stirring at 200 rpm has been established as optimal for most reactor configurations [7]. This mixing intensity ensures adequate mass transfer without creating excessive mechanical stress that could lead to particle attrition or foaming issues [7].

Solvent composition optimization focuses on achieving optimal solubility profiles for both reactants and products. The use of water-isopropyl alcohol mixtures has proven effective for controlling crystallization behavior and facilitating product recovery [6]. The solvent ratio affects both reaction kinetics and the physical properties of the final product [6].

Concentration optimization involves determining the optimal reactant concentrations that maximize space-time yield while maintaining product quality. Industrial processes typically operate at concentrations that provide adequate driving force for the reaction while avoiding precipitation of intermediates or products during the reaction phase [5].

Process analytical technology implementation enables real-time monitoring and control of critical process parameters. Ultraviolet spectroscopy has been successfully employed for concentration monitoring, while density measurements provide real-time feedback on reaction progress [10]. These analytical tools enable automated process control and ensure consistent product quality [10].

Scale-up considerations for industrial production include heat transfer limitations, mixing efficiency, and mass transfer effects. Large-scale reactors require careful design of heating and cooling systems to maintain temperature uniformity throughout the reaction mass [11]. Mixing system design must account for the increased viscosity and heat generation that occur during scale-up [11].

Purification Techniques and Yield Optimization

Purification of oxtriphylline from the crude reaction mixture involves multiple separation and purification steps designed to achieve pharmaceutical-grade quality while maximizing yield recovery. The purification strategy typically combines physical separation methods with crystallization techniques to remove impurities and achieve the desired product specifications [6] [12].

Vacuum distillation represents the primary purification technique for removing water and volatile impurities from the crude reaction mixture. The process involves distillation under reduced pressure sufficient to maintain still temperatures between 50°C and 55°C [6]. This temperature control prevents thermal degradation while enabling efficient water removal. Approximately 95 parts by weight of water are typically separated during this stage, concentrating the product solution for subsequent crystallization [6].

The vacuum distillation process utilizes specialized equipment designed for pharmaceutical applications. The distillation system includes vacuum pumps capable of maintaining consistent reduced pressure, condensers for efficient vapor recovery, and temperature control systems for precise thermal management [12]. The selection of appropriate vacuum levels balances distillation efficiency with energy consumption and equipment costs [12].

Crystallization techniques are employed to purify and isolate the oxtriphylline product from the concentrated solution. The process involves the controlled addition of isopropyl alcohol as an anti-solvent, followed by cooling to induce crystallization [6]. Approximately 80 parts by weight of isopropyl alcohol are added to the concentrated solution, and the mixture is subjected to further distillation under vacuum conditions [6].

The crystallization process is designed to achieve selective precipitation of oxtriphylline while maintaining impurities in solution. The system is cooled slowly to 5°C to promote the formation of well-formed crystals with good filtration characteristics [6]. The controlled cooling rate prevents the formation of fine particles that would complicate the subsequent filtration steps [13].

Filtration and washing operations are employed to separate the crystallized product from the mother liquor. Hot filtration techniques are used to remove any insoluble impurities that may have formed during the reaction or crystallization processes [6]. The filtered crystals are washed with cold isopropyl alcohol to remove surface impurities while minimizing product losses [6].

Recrystallization techniques provide additional purification when pharmaceutical-grade quality is required. The process involves dissolving the crude crystals in a minimum amount of hot solvent, followed by controlled cooling to induce recrystallization [6]. This technique effectively removes trace impurities and improves the crystal habit of the final product [13].

Yield optimization strategies focus on maximizing product recovery throughout the purification sequence. The mother liquor from the primary crystallization contains dissolved oxtriphylline that can be recovered through concentration and secondary crystallization [6]. A second crop of product can typically be obtained by further volume reduction and cooling of the mother liquor [6].

Solvent recovery systems are integrated into the purification process to minimize operating costs and environmental impact. Isopropyl alcohol used in the crystallization and washing steps is recovered through distillation and recycled to the process [6]. The recovered solvent typically meets specifications for reuse without additional purification [6].

Process optimization for purification operations involves balancing yield recovery with product quality requirements. The use of design of experiments methodologies enables systematic optimization of crystallization conditions, including cooling rates, seeding strategies, and solvent compositions [9]. These approaches have demonstrated the ability to improve overall process yields from approximately 85% to over 90% [14].

Quality control measures are integrated throughout the purification sequence to ensure consistent product quality. Analytical techniques including high-performance liquid chromatography and spectroscopic methods are employed to monitor impurity levels and verify product specifications [8]. Process analytical technology tools enable real-time monitoring of critical quality attributes during purification operations [9].

The implementation of continuous purification technologies represents an emerging trend in pharmaceutical manufacturing. Continuous crystallization systems offer advantages in terms of consistent product quality, reduced equipment footprint, and improved process control compared to traditional batch operations [15]. These technologies are particularly attractive for high-volume pharmaceutical products such as oxtriphylline [15].

Purity

Exact Mass

Appearance

Storage

UNII

Drug Indication

Pharmacology

Oxtriphylline is the choline salt of theophylline with an anti-asthmatic property. Oxtriphylline appears to inhibit phosphodiesterase and prostaglandin production, regulates calcium flux and intracellular calcium distribution, and antagonizes adenosine. Physiologically, this agent causes relaxation of bronchial smooth muscle, produces vasodilation (except in cerebral vessels), stimulates cardiac muscle, as well as induces diuresis and gastric acid secretion. It may also suppress inflammation and improve contractility of the diaphragm.

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03D - Other systemic drugs for obstructive airway diseases

R03DA - Xanthines

R03DA02 - Choline theophyllinate

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Other CAS

Wikipedia

Biological Half Life

Use Classification

Dates

2: Kadlec GJ, Jarboe CH, Sublett J, Pollard S, Ha L, Ellenberg D, Karibo JM, Simon T, Katsampes C. Pharmacokinetics and taste acceptance of an alcohol-free oxtriphylline solution. Ann Allergy. 1980 Oct;45(4):224-7. PubMed PMID: 7425393.

3: Bell T, Yaffe S, Lecks H, Danish M, Ragni M, Simon T, Rasmussen C, Katsampes C. Theophylline pharmacokinetics: variations between two similar study populations using oral oxtriphylline syrup. Ann Allergy. 1980 Feb;44(2):67-70. PubMed PMID: 7362087.

4: HEISEN A. OXTRIPHYLLINE-GLYCERYL GUAIACOLATE ELIXIR AS EFFECTIVE THERAPY FOR CHRONIC BRONCHITIS AND ASTHMA. J Am Geriatr Soc. 1964 Mar;12:285-9. PubMed PMID: 14132417.

5: WEINER A. CLINICAL EFFECTIVENESS OF OXTRIPHYLLINE-GLYCERYL GUAIACOLATE COMBINATION IN CHRONIC BRONCHITIS: DOUBLE-BLIND STUDY. J Am Geriatr Soc. 1963 Oct;11:959-63. PubMed PMID: 14073667.

6: UNGER DL. ADDITION OF GLYCERYL GUAIACOLATE TO OXTRIPHYLLINE IN CHRONIC ASTHMA: A DOUBLE BLIND STUDY. Ann Allergy. 1963 Sep;21:528-9. PubMed PMID: 14062372.

7: Fox RW, Samaan SS, Lockey RF, Bukantz SC. Study of oxtriphylline SA in 50 asthmatics. J Asthma. 1983;20(3):177-81. PubMed PMID: 6345499.

8: Lockhart JA, Falliers CJ, Katsampes CP. Sustained protection with oxtriphylline-SA against allergenic bronchial challenges. J Asthma. 1982;19(2):95-103. PubMed PMID: 7118818.

9: Guyatt GH, Desai SD. Relation of oral dose of oxtriphylline to serum theophylline level. Can Med Assoc J. 1981 Dec 15;125(12):1336-8. PubMed PMID: 7034918; PubMed Central PMCID: PMC1862761.

10: Falliers CJ, Redding MA, Katsampes CP. Comparative pharmacodynamics of oxtriphylline PEC tablets vs. elixir in the treatment of asthma. Ann Allergy. 1980 Nov;45(5):271-5. PubMed PMID: 7436053.

11: Chodosh S, Baigelman W. Bronchodilator effects of metaproterenol and oxtriphylline in asthma. Chest. 1978 Jun;73(6 Suppl):1014-5. PubMed PMID: 354882.

12: Sitar DS, Nadeau JH, Ruedy JR. Comparative bioavailability of two oral dosage forms of oxtriphylline. Curr Ther Res Clin Exp. 1977 Feb;21(2):233-40. PubMed PMID: 403058.

13: Kreisman H, Mitchell C, Bouhuys A. Inhibition of histamin-induced airway constriction negative results with oxtriphylline and ascorbic acid. Lung. 1977;154(3):223-9. PubMed PMID: 916730.

14: GROVER FW. OXTRIPHYLLINE GLYCERYL GUAIACOLATE ELIXIR IN PEDIATRIC ASTHMA: WITH A THEOPHYLLINE REVIEW. Ann Allergy. 1965 Mar;23:127-47. PubMed PMID: 14281927.

15: PULS RJ. CLINICAL STUDY WITH OXTRIPHYLLINE-GLYCERYL GUAIACOLATE TABLETS IN CHRONIC PULMONARY DISEASE: A DOUBLE-BLIND CROSSOVER STUDY. Curr Ther Res Clin Exp. 1964 May;6:353-6. PubMed PMID: 14193765.